

# Spectroscopic data interpretation for Seychellene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Seychellene	
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# Spectroscopic Data Interpretation for Seychellene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the sesquiterpene **Seychellene**. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and characterization of natural products like **Seychellene**, which are of significant interest in pharmaceutical research and drug development.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Seychellene**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data for Seychellene



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
0.752	Doublet	6.77	3	CH₃CH
0.830	Singlet	-	3	СНз
0.961	Singlet	-	3	СНз
2.20	Multiplet	-	1	CH2=CCH
4.59	Doublet	1.4	1	C=CH <sub>2</sub>
4.79	Doublet	1.4	1	C=CH <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 300 MHz[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Seychellene



Chemical Shift (δ) ppm	Carbon Type
18.75	CH₃
20.71	CH₃
24.94	CH <sub>2</sub>
26.44	CH <sub>2</sub>
26.56	CH <sub>2</sub>
27.81	CH <sub>2</sub>
29.90	СН
31.65	СН
35.16	C (Quaternary)
37.26	СН
37.66	CH <sub>2</sub>
39.81	C (Quaternary)
44.77	СН
103.49	C=CH <sub>2</sub>
162.41	C=CH <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 20.2 MHz[1]

Table 3: IR Spectroscopic Data for Seychellene

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3070	C-H stretch (alkene)
1640	C=C stretch (alkene)
885	=CH <sub>2</sub> bend (out-of-plane)
1380, 1370	C-H bend (methyl)



Sample Phase: CHCl3 solution[1]

Table 4: Mass Spectrometry Data for Sevchellene

m/z	Relative Intensity (%)	Assignment
204	12	Molecular Ion [M]+
189	5	[M - CH <sub>3</sub> ] <sup>+</sup>
122	100	Base Peak
93	33	
41	27	_

High-Resolution Mass Spectrometry (HRMS): Calculated for C<sub>15</sub>H<sub>24</sub>: 204.1878, Found: 204.1879[1]

## **Experimental Protocols**

The spectroscopic data presented were obtained using standard analytical techniques for natural product characterization. While specific instrument parameters for the cited data may vary, the following provides a general overview of the methodologies employed.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A solution of the purified **Seychellene** sample is prepared in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), to a concentration suitable for NMR analysis (typically 1-10 mg/mL).
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). For <sup>1</sup>H NMR, standard pulse sequences are used. For <sup>13</sup>C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).



### Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl<sub>4</sub> or CHCl<sub>3</sub>) in an IR-transparent cell, or as a KBr pellet for solid samples.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm<sup>-1</sup>.

### **Mass Spectrometry (MS)**

- Sample Introduction: For volatile compounds like Seychellene, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer.
- Ionization: Electron Ionization (EI) is a standard method for GC-MS, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z, generating the mass spectrum. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the determination of the molecular formula.

#### **Visualizations**

## **Logical Workflow for Spectroscopic Data Interpretation**



#### Workflow for Spectroscopic Identification of Seychellene





#### Key Fragmentation Pathways of Seychellene Seychellene [M]<sup>+</sup> m/z = 204Retro-Diels-Alder •CH<sub>3</sub> - C<sub>6</sub>H<sub>10</sub> [M - CH<sub>3</sub>]+ Base Peak m/z = 189m/z = 122- C2H5 - C<sub>6</sub>H<sub>5</sub> Fragment Ion Fragment Ion m/z = 93m/z = 41

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#### References

- 1. pubs.acs.org [pubs.acs.org]
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